molecular formula C14H13N3O3 B2829621 5-methyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-4-carboxamide CAS No. 1428348-90-6

5-methyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-4-carboxamide

Cat. No. B2829621
CAS RN: 1428348-90-6
M. Wt: 271.276
InChI Key: SSBNLDAXVOFVNP-UHFFFAOYSA-N
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Description

5-methyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-4-carboxamide, commonly referred to as MIHC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MIHC belongs to the class of isoxazole-based compounds, which have been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. In

Scientific Research Applications

Auxiliary-Directed Palladium-Catalyzed Activation

One study utilized derivatives related to 5-methyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-4-carboxamide for palladium-catalyzed C(sp(3))-H bond activation. New bidentate auxiliaries derived from isoxazole and oxazole carboxamide moieties directed Pd-catalyzed activation of γ-C(sp(3))-H bonds for C-C bond formation, leading to the synthesis of various non-natural amino acids. This demonstrates the compound's role in facilitating selective and efficient arylation and alkylation of α-aminobutanoic acid derivatives (Pasunooti et al., 2015).

Anti-Lung Cancer Activity

Another study focused on the synthesis of 3-methylene-2-oxoindoline-5-carboxamide derivatives, exhibiting potent inhibitory activity against human lung adenocarcinoma epithelial cell line A549. This highlights the potential of this compound derivatives in developing anti-lung cancer agents by targeting the RAF/MEK/ERK pathway (Ai et al., 2017).

Novel Bioactivation Pathway Identification

Research identified a novel bioactivation pathway involving an isoxazole derivative, leading to the formation of a glutathione adduct of a cyanoacrolein derivative after isoxazole ring opening. This discovery provides insights into the biotransformation of isoxazole rings in human liver microsomes, which could be significant for drug metabolism and toxicity studies (Yu et al., 2011).

properties

IUPAC Name

5-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-8-11(7-15-20-8)14(19)16-10-3-4-12-9(5-10)6-13(18)17(12)2/h3-5,7H,6H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBNLDAXVOFVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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